3-hydroxyisobenzofuran-1(3H)-one
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-hydroxyisobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .
Mode of Action
This compound interacts with its targets, MAO-A and MAO-B, by inhibiting their activity . This compound has been found to display preferable inhibition towards the MAO-B isoform .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .
Pharmacokinetics
Its ability to inhibit mao-a and mao-b suggests that it may have good bioavailability and can reach its target enzymes in the body .
Result of Action
The inhibition of MAO-A and MAO-B by this compound can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation, potentially providing therapeutic benefits for conditions associated with these processes .
Biochemical Analysis
Biochemical Properties
The role of 3-Hydroxyisobenzofuran-1(3H)-one in biochemical reactions is significant. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of 3-hydroxyisobenzofuran-1(3H)-one involves the reaction of 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes with butyllithium in tetrahydrofuran at -78°C. The resulting intermediates are then treated with tert-butyl 2-(1,3-dioxol-2-yl) or 2-(1,3-dioxan-2-yl)benzoates, followed by lactonization using trifluoroacetic acid in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Hydroxyisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to construct complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds also inhibit monoamine oxidases and have been studied for their potential therapeutic applications.
Phthalides: A broader class of compounds that share the core structure of 3-hydroxyisobenzofuran-1(3H)-one and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-hydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKNWJNCOJPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?
A1: this compound can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].
Q2: How does this compound behave in Friedel-Crafts alkylation reactions?
A2: this compound acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.
Q3: Can this compound participate in asymmetric reactions?
A3: Yes, this compound has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.
Q4: What are the potential applications of this compound derivatives?
A4: Phthalides, structural motifs derived from this compound, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of this compound's reactivity could lead to novel compounds with interesting biological activities.
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